molecular formula C17H14ClNO3 B11405467 N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)furan-2-carboxamide

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)furan-2-carboxamide

Cat. No.: B11405467
M. Wt: 315.7 g/mol
InChI Key: VZECFOSRHIJDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)furan-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, furan-2-carboxylic acid, and furan-2-ylmethylamine.

    Formation of Intermediate: The first step involves the reaction of 4-chlorobenzyl chloride with furan-2-ylmethylamine to form an intermediate compound.

    Amidation Reaction: The intermediate is then reacted with furan-2-carboxylic acid under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl derivative.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Azide or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)furan-2-carboxamide would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-N-methylfuran-2-carboxamide: Similar structure but lacks the furan-2-ylmethyl group.

    N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide: Similar structure but has a benzamide group instead of a furan-2-carboxamide group.

Uniqueness

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)furan-2-carboxamide is unique due to the presence of both the furan-2-ylmethyl and furan-2-carboxamide groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C17H14ClNO3

Molecular Weight

315.7 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide

InChI

InChI=1S/C17H14ClNO3/c18-14-7-5-13(6-8-14)11-19(12-15-3-1-9-21-15)17(20)16-4-2-10-22-16/h1-10H,11-12H2

InChI Key

VZECFOSRHIJDMI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.